molecular formula C11H11ClN2 B2646016 2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1422469-43-9

2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2646016
CAS No.: 1422469-43-9
M. Wt: 206.67
InChI Key: VBQZZZMWBAHYCL-UHFFFAOYSA-N
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Description

2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a chloro group, a dimethyl group, and a carbonitrile group attached to a cyclopenta[b]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (such as sodium ethoxide or sodium methoxide) as both the reagent and the catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclocondensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to optimize production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyridine ring and the substituents.

    Cyclization and Condensation: The compound can participate in further cyclization or condensation reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxidized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would be elucidated through detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to the presence of both chloro and dimethyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-chloro-7,7-dimethyl-5,6-dihydrocyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-11(2)4-3-7-5-8(6-13)10(12)14-9(7)11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQZZZMWBAHYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC(=C(N=C21)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422469-43-9
Record name 2-chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Phosphorous oxychloride (1.9 mL, 24 mmol) was added to 2-hydroxy-7,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (0.8 g, 4.3 mmol), obtained in step-1, at 0° C. over a period of about 10 min. The mixture was warmed to a temperature of about 20-35° C. and was heated further to about 80° C. The mixture was stirred at about 80° C. for about 18 h. The reaction mixture was cooled to a temperature of about 20-35° C. and then was poured into crushed ice. The solid which separated out was filtered off and dried under reduced pressure to get 2-chloro-7,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (0.7 g).

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